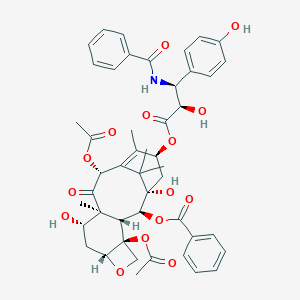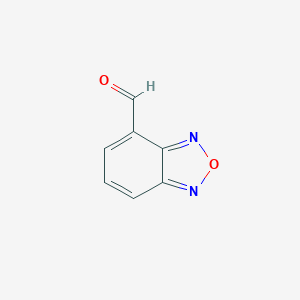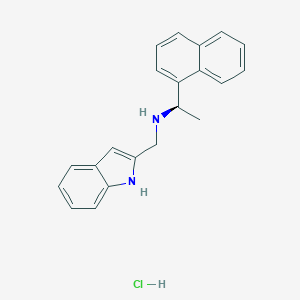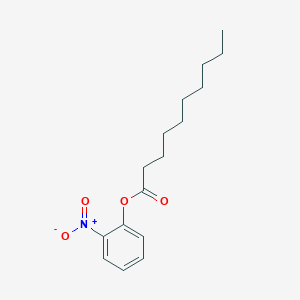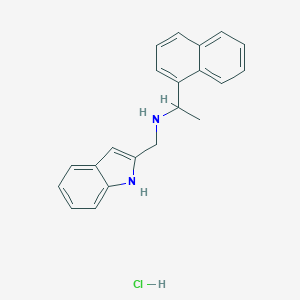![molecular formula C9H14N2O2 B028015 1,4-Diazaspiro[5.5]undecane-2,5-dione CAS No. 106025-29-0](/img/structure/B28015.png)
1,4-Diazaspiro[5.5]undecane-2,5-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,4-Diazaspiro[5.5]undecane-2,5-dione and related compounds, such as 1,4-diazepines, involves various strategies aimed at constructing the spiro and diazepine frameworks. These methods emphasize the importance of efficiently assembling the compound's core structure while allowing for functionalization to tailor its properties for specific applications (Rashid et al., 2019).
Molecular Structure Analysis
The molecular structure of 1,4-Diazaspiro[5.5]undecane-2,5-dione is characterized by its spirocyclic connection, which influences its electronic and steric properties. This structural feature is crucial for its reactivity and potential applications in materials science. Studies on related compounds, such as diketopyrrolopyrroles, highlight the impact of the molecular architecture on optical properties, indicating the significance of structural analysis in understanding and exploiting these materials (Grzybowski & Gryko, 2015).
Chemical Reactions and Properties
1,4-Diazaspiro[5.5]undecane-2,5-dione participates in various chemical reactions, including cycloadditions and homologation reactions, due to its reactive diazepine and dione moieties. These reactions are essential for modifying the compound and deriving materials with desirable properties. The versatility of these reactions underscores the compound's utility in organic synthesis and materials chemistry (Candeias et al., 2016).
Physical Properties Analysis
The physical properties of 1,4-Diazaspiro[5.5]undecane-2,5-dione, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are critical for its processing and application in various fields. Research on related heterocyclic compounds provides insights into how the structural elements of these materials affect their physical characteristics, guiding the development of new materials with optimized properties (Safari & Gandomi-Ravandi, 2014).
Chemical Properties Analysis
The chemical properties of 1,4-Diazaspiro[5.5]undecane-2,5-dione, including its reactivity, stability, and interactions with other molecules, are central to its application in chemical synthesis and material development. Studies on diazocarbonyl compounds, for instance, shed light on the reactivity patterns of similar structures, providing a foundation for understanding and exploiting the chemical behavior of 1,4-Diazaspiro[5.5]undecane-2,5-dione in various contexts (Burke & Grieco, 1980).
Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior
- Redox Behavior : The compound exhibits interesting redox behavior when subjected to electrolytic oxidation and reduction in non-aqueous media. Oxidation results in N-(1-aminocyclohexanecarbonyl)oxamic acid with an 80% yield, while reduction yields alcohol and traces of the dimer (Abou-Elenien et al., 1991).
Biological Activity and Synthesis
- Bioactivity : 1,9-Diazaspiro[5.5]undecanes, a variant of the compound, show potential in treating obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
Synthetic Applications
- Synthesis of Derivatives : Various derivatives of this compound have been synthesized, such as 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, which have been confirmed by multiple spectroscopic methods (Ahmed et al., 2012).
- Anticonvulsant Potential : Synthesized derivatives have shown promising anticonvulsant potential, with certain compounds demonstrating significant potency compared to reference drugs (Aboul-Enein et al., 2014).
Catalysis and Chemistry
- Catalyst-Free Synthesis : The compound is involved in an efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, demonstrating versatility in chemical synthesis (Aggarwal et al., 2014).
Crystallography and Structural Analysis
- Hydrogen Bonding and Structure : Studies have been conducted to understand the crystal structures and conformation of amino-cycloalkanespiro-5-hydantoins, derivatives of 1,4-Diazaspiro[5.5]undecane-2,5-dione. These studies contribute to a deeper understanding of the molecular structure and interactions (Todorov et al., 2009).
Therapeutic Applications
- CCR8 Antagonists : Derivatives of the compound have been identified as CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).
Eigenschaften
IUPAC Name |
1,4-diazaspiro[5.5]undecane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-7-6-10-8(13)9(11-7)4-2-1-3-5-9/h1-6H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYHSWLWGGHABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)NCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545938 | |
| Record name | 1,4-Diazaspiro[5.5]undecane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazaspiro[5.5]undecane-2,5-dione | |
CAS RN |
106025-29-0 | |
| Record name | 1,4-Diazaspiro[5.5]undecane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



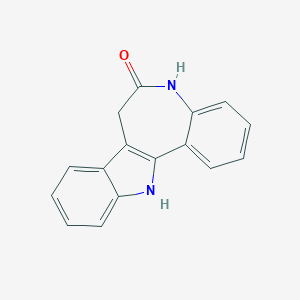
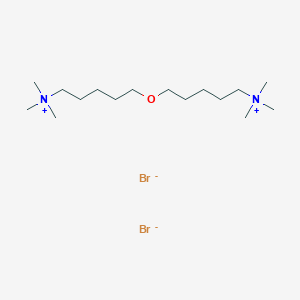
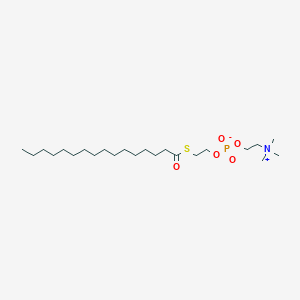
![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)
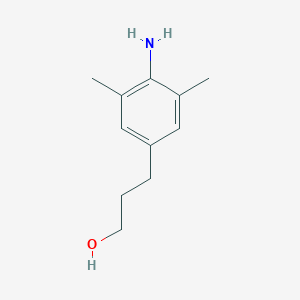
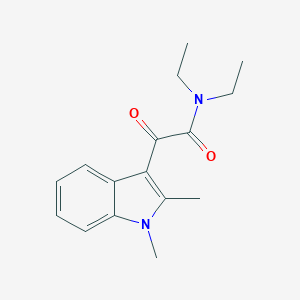
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
